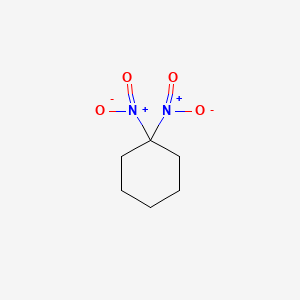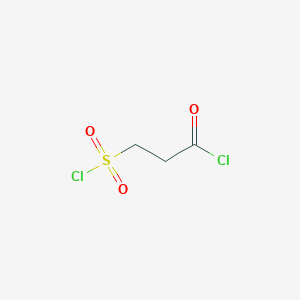
3-(Chlorosulfonyl)propanoyl chloride
Descripción general
Descripción
3-(Chlorosulfonyl)propanoyl chloride: is an organic compound with the molecular formula C₃H₄Cl₂O₃S. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. This compound is known for its reactivity due to the presence of both chlorosulfonyl and acyl chloride functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From β-Propiolactone and Thionyl Chloride: One common method involves the reaction of β-propiolactone with thionyl chloride.
From Acrylic Acid or 3-Chloropropionic Acid: Another method involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, or phosgene.
Industrial Production Methods: Industrial production of 3-(Chlorosulfonyl)propanoyl chloride generally follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the product.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used in the preparation of the compound.
Phosphoryl Chloride (POCl₃): Another reagent used in the synthesis.
Lewis Acids (e.g., AlCl₃): Used in acylation reactions.
Major Products:
Aromatic Ketones: Formed through acylation reactions.
Substituted Amides and Esters: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of heterocyclic compounds and other complex organic molecules.
Biology and Medicine:
Enzymatic Inhibitors: Used in the preparation of enzymatic inhibitors, which are crucial in biological research and drug development.
Industry:
Mecanismo De Acción
The mechanism of action of 3-(Chlorosulfonyl)propanoyl chloride primarily involves its reactivity as an acylating and sulfonylating agent. The compound can react with nucleophiles to form various derivatives. The presence of the chlorosulfonyl group makes it highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives .
Comparación Con Compuestos Similares
3-Chloropropionyl Chloride: Similar in structure but lacks the sulfonyl group, making it less reactive in certain reactions.
Propanoyl Chloride: Another related compound but without the chlorosulfonyl group.
Uniqueness: 3-(Chlorosulfonyl)propanoyl chloride is unique due to the presence of both the chlorosulfonyl and acyl chloride functional groups, which provide it with a high degree of reactivity and versatility in chemical synthesis.
Propiedades
IUPAC Name |
3-chlorosulfonylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O3S/c4-3(6)1-2-9(5,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSRAQBONYWWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471677 | |
| Record name | Propanoyl chloride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3944-67-0 | |
| Record name | Propanoyl chloride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B3370382.png)


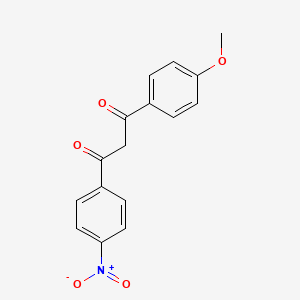
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3370431.png)


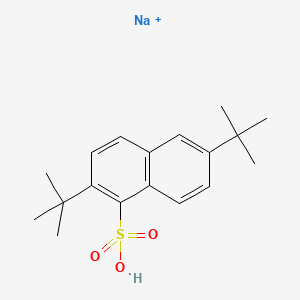
![BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE](/img/structure/B3370455.png)
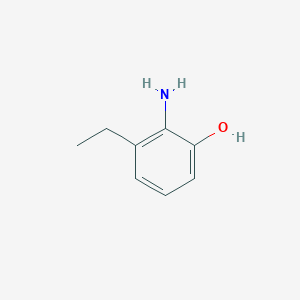

![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)
